3-(Sec-butoxy)aniline
Description
Contextualization of Substituted Anilines in Modern Organic Synthesis
Substituted anilines are a class of organic compounds derived from aniline (B41778) through the replacement of one or more hydrogen atoms with various functional groups. wisdomlib.org These modifications bestow unique chemical properties upon the parent aniline molecule, rendering them invaluable as starting materials and intermediates in a wide array of chemical syntheses. wisdomlib.org Their versatility is showcased in their application in the production of dyes, pharmaceuticals, and polymers. wisdomlib.orgresearchgate.net The nature of the substituent, whether electron-donating or electron-withdrawing, significantly influences the reactivity of the aniline ring and the amino group, allowing for fine-tuning of molecular properties for specific applications. acs.orgquora.com For instance, substituted anilines are crucial precursors for the synthesis of heterocyclic compounds like benzothiazoles and cinnolines. wisdomlib.org
Significance of Alkoxyfunctionalized Aromatic Amines in Chemical Research
The introduction of alkoxy groups (an alkyl group single-bonded to an oxygen atom) to aromatic amines creates a subclass of compounds with distinct characteristics. The alkoxy group can influence the molecule's electronic properties, solubility, and steric hindrance. researchgate.netresearchgate.net These attributes are of particular interest in medicinal chemistry and materials science. smolecule.com Alkoxy-functionalized aromatic amines can exhibit enhanced biological activity and can be used to modulate the physical properties of polymers. smolecule.com Research has shown that the presence and nature of alkoxy chains can impact the viscosity and free volume of materials, which is a critical consideration in the development of specialized materials like ionic liquids and CO2 absorbents. researchgate.net
Position of 3-(Sec-butoxy)aniline within the Landscape of Functional Organic Molecules
This compound, with its characteristic sec-butoxy group at the meta-position of the aniline ring, represents a specific yet illustrative example of an alkoxy-functionalized aromatic amine. scbt.com Its structure, featuring a chiral sec-butoxy group, introduces stereochemical considerations, with the potential for enantiomeric forms ((R)- and (S)-3-(sec-butoxy)aniline). While extensive research on this specific compound is not widely documented, its structural motifs suggest its potential as an intermediate in the synthesis of more complex molecules and as a building block in the development of new materials. smolecule.com
Below is a table summarizing the key identifiers for this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| CAS Number | 65382-94-7 |
Note: Data sourced from available chemical databases. scbt.combldpharm.com
Current Research Trends and Unaddressed Challenges Pertaining to Anilines with Alkyl Ether Substituents
Current research in the field of anilines with alkyl ether substituents is focused on several key areas. The development of novel and efficient synthetic methodologies remains a priority. This includes the exploration of catalytic systems for the selective alkylation of anilines and the development of greener synthetic routes. rsc.orgchinesechemsoc.orgrsc.org Another significant trend is the investigation of the application of these compounds in materials science, particularly in the design of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. smolecule.com
Despite progress, challenges remain. The selective synthesis of specific isomers of substituted anilines can be complex and require sophisticated catalytic systems. quora.comnih.gov Furthermore, a deeper understanding of the structure-property relationships in this class of compounds is needed to fully exploit their potential in various applications. For many specific compounds like this compound, a lack of extensive published research limits their immediate application and highlights the need for further investigation into their reactivity and properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREYCUBBWJAKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586395 | |
| Record name | 3-[(Butan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65382-94-7 | |
| Record name | 3-[(Butan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Sec Butoxy Aniline and Its Stereoisomers
Regioselective Synthesis of Meta-Substituted Anilines
Achieving meta-substitution on an aniline (B41778) ring is a formidable task due to the strong ortho- and para-directing nature of the amino group in electrophilic aromatic substitution reactions. wikipedia.org Overcoming this inherent electronic preference necessitates the use of sophisticated synthetic strategies.
Strategies for Direct Functionalization of Aniline Precursors
Direct C-H functionalization at the meta-position of anilines represents a highly atom-economical and efficient approach. bath.ac.uk Recent advancements have largely centered on transition-metal-catalyzed reactions that employ a directing group to steer the functionalization to the desired position.
One prominent strategy involves the use of a transient mediator, such as norbornene, in palladium-catalyzed reactions. In this approach, a directing group on the aniline nitrogen first directs an ortho-C-H activation and insertion of the mediator. This is followed by a second C-H activation at the meta-position, leading to the desired product after reductive elimination and retro-carbopalladation. nih.gov A variety of ligands, such as 3-acetylamino-2-hydroxypyridine, have been developed to promote this meta-C-H arylation of anilines with a broad scope of aryl iodides. nih.gov
Another approach to direct meta-functionalization is through copper-catalyzed C-H arylation. In 2009, a seminal report described the meta-selective C-H arylation of anilide derivatives using a copper catalyst. wikipedia.org This method provides exclusive meta-arylation for a range of anilide substrates, marking a significant departure from the typical ortho/para selectivity observed in palladium-catalyzed reactions. wikipedia.org However, the selectivity can be compromised by the presence of other strongly directing groups on the aniline ring. wikipedia.org
The following table summarizes representative examples of direct meta-C-H functionalization of aniline derivatives.
| Catalyst System | Directing Group | Coupling Partner | Product | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | Acetyl | Aryl Iodide | meta-Arylated Aniline | 61 | nih.gov |
| Cu(OAc)₂ | Pivaloyl | Diaryliodonium Salt | meta-Arylated Anilide | - | wikipedia.org |
Directed Ortho-Metalation and Related Methodologies for Aromatic Substitution
Directed ortho-metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org While DoM is inherently an ortho-directing strategy, it can be ingeniously employed to achieve meta-substitution through multi-step sequences.
For instance, a common approach involves the initial ortho-functionalization of an aniline derivative using DoM, followed by a subsequent transformation that introduces a group at the meta-position relative to the initial DMG. This can involve, for example, an ortho-lithiation followed by the introduction of a group that can then direct a second functionalization. In some cases, with carefully chosen substrates having multiple directing groups, metalation can be directed to a position that is meta to one of the groups. harvard.eduunblog.fr
The power of the DMG is crucial, and a well-established hierarchy exists. For example, the O-carbamate group is one of the most powerful DMGs, surpassing many others in its ability to direct lithiation. nih.gov This allows for selective functionalization even in complex molecules.
While direct meta-lithiation is challenging, remote metalation strategies are emerging. These methods can utilize steric hindrance or specific ligand designs to achieve deprotonation at sites further away from the directing group, including the meta-position. nih.gov
The following table provides an overview of common directing metalation groups used in the synthesis of substituted aromatics.
| Directing Metalation Group (DMG) | Relative Directing Power | Reference |
| -CONR₂ | Strong | organic-chemistry.org |
| -OCONEt₂ | Strong | nih.gov |
| -SO₂NR₂ | Strong | harvard.edu |
| -OCH₃ | Moderate | wikipedia.org |
| -NR₂ | Moderate | organic-chemistry.org |
Stereoselective Introduction of the Sec-butoxy Moiety
The sec-butoxy group in 3-(sec-butoxy)aniline contains a stereocenter, meaning the final product can exist as a pair of enantiomers. The synthesis of a single enantiomer requires stereoselective methods for the formation of the ether linkage. This is typically achieved through the reaction of a 3-aminophenol (B1664112) precursor with a chiral sec-butyl electrophile or through the asymmetric etherification of 3-aminophenol with an achiral sec-butylating agent.
Chiral Auxiliary-Based Approaches for Asymmetric Etherification
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nih.gov In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be attached to either the 3-aminophenol precursor or the sec-butylating agent.
While less common for simple etherifications, the principle involves the formation of a diastereomeric intermediate, which then reacts to form the desired product. After the key stereocenter-forming reaction, the auxiliary is removed. This strategy offers the advantage of high diastereoselectivity in many cases, leading to high enantiomeric purity in the final product.
Enantioselective Catalytic Ether Synthesis
A more modern and atom-economical approach is the use of a chiral catalyst to control the stereoselectivity of the etherification reaction. nih.gov This avoids the need to install and remove a chiral auxiliary. Enantioselective etherification reactions often involve the use of transition metal catalysts complexed with chiral ligands.
For the synthesis of chiral sec-butyl aryl ethers, this could involve the reaction of 3-aminophenol with a suitable sec-butyl electrophile, such as 2-bromobutane (B33332), in the presence of a chiral catalyst. Alternatively, the reaction could proceed via the coupling of 3-aminophenol with 2-butanol (B46777) itself, a more environmentally friendly approach. Iron-catalyzed dehydrative etherification of secondary alcohols has been reported, which could potentially be rendered enantioselective with the development of appropriate chiral ligands. acs.org
The following table presents examples of catalyst systems used in asymmetric etherification reactions.
| Catalyst System | Ligand Type | Reactants | Enantiomeric Excess (ee) | Reference |
| Pd₂(dba)₃ / Chiral Phosphine (B1218219) | - | Allylic Carbonate, Phenol | up to 95% | nih.gov |
| Fe(OTf)₃ | - | Secondary Alcohol, Primary Alcohol | - (not asymmetric) | acs.org |
Novel Synthetic Routes and Reaction Conditions for this compound
The synthesis of this compound, a valuable intermediate in various chemical industries, has been the subject of research aimed at developing more efficient, selective, and sustainable methods. Novel synthetic strategies are moving beyond traditional multi-step processes, focusing on advanced catalytic systems and innovative reaction pathways.
Transition Metal-Catalyzed C-N and C-O Bond Formation
Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, providing powerful tools for the synthesis of substituted anilines like this compound. Two primary strategies are the Buchwald-Hartwig amination and the Ullmann condensation, which allow for the precise construction of the target molecule from readily available precursors.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds. wikipedia.orglibretexts.org This method can be employed to synthesize this compound by coupling an ammonia (B1221849) equivalent with an aryl halide or triflate, such as 1-bromo-3-(sec-butoxy)benzene. The reaction's versatility is enhanced by a wide range of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that improve catalytic activity and expand the substrate scope. youtube.com The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and finally, reductive elimination to yield the desired aniline and regenerate the catalyst. youtube.comacsgcipr.org
Alternatively, the synthesis can proceed via a C-O bond-forming strategy, coupling 3-aminophenol or a derivative with a sec-butyl halide. The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming aryl ethers. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations utilize soluble copper catalysts with ligands like diamines or phenanthroline, allowing the reaction to proceed under milder temperatures. wikipedia.orgorganic-chemistry.org
A comparison of typical reaction parameters for these two key transition metal-catalyzed reactions is presented below.
| Reaction Type | Catalyst System | Typical Ligands | Base | Solvent | Temperature Range |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination (C-N Coupling) | Pd(0) or Pd(II) precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Bulky phosphines (XPhos, SPhos, BINAP, DPEPhos) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Aprotic polar solvents (e.g., Toluene, Dioxane) | 80-120 °C |
| Ullmann Condensation (C-O Coupling) | Cu(I) or Cu(II) salts (e.g., CuI, Cu₂O, CuSO₄) | Phenanthroline, diamine derivatives | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | High-boiling polar solvents (e.g., DMF, NMP, Pyridine) | 120-210 °C (classic), lower with modern catalysts |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key to this approach is the concept of atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. primescholars.com
Catalytic reactions are inherently greener than stoichiometric processes. For instance, traditional methods for aniline synthesis, such as the Béchamp reduction of nitroarenes, generate large amounts of iron oxide sludge and have a low atom economy of around 35%. rsc.org In contrast, modern catalytic routes, including the transition metal-catalyzed methods described above, significantly improve atom economy by reducing the formation of byproducts. rsc.org
Other green chemistry strategies applicable to the synthesis of this compound include:
Use of Safer Solvents: Replacing high-boiling, toxic solvents like DMF or NMP with more environmentally benign alternatives.
Energy Efficiency: Employing catalytic systems that operate under milder conditions to reduce energy consumption.
Renewable Feedstocks: Investigating synthetic pathways that can utilize starting materials derived from renewable resources.
Catalyst- and Additive-Free Reactions: Developing methods that proceed without the need for metal catalysts or other additives, simplifying purification and reducing waste. nih.govresearchgate.net
Photochemical and Electrochemical Synthesis Pathways
Emerging synthetic methodologies leverage light or electricity to drive chemical transformations, offering novel, sustainable, and highly selective routes to complex molecules.
Photochemical synthesis utilizes light energy to initiate reactions. A recently developed strategy for aniline synthesis involves the condensation of amines with functionalized cyclohexanones, followed by a photoredox- and cobalt-catalyzed aromatization process. nih.gov This non-traditional cross-coupling approach bypasses the need for pre-functionalized aromatics (e.g., aryl halides), offering a powerful way to control regioselectivity based on the well-established chemistry of cyclohexanones. nih.gov
Electrochemical synthesis uses an electric current to drive oxidation or reduction reactions, often eliminating the need for chemical oxidants or reductants and thus improving atom economy. researchgate.net Electrochemical methods have been developed for the synthesis of various aniline derivatives and other nitrogen-containing heterocycles. researchgate.netresearchgate.netrsc.org These reactions are typically carried out under mild conditions and can offer high functional group tolerance. researchgate.netresearchgate.net The development of an electrochemical pathway for this compound could involve, for example, the electro-reductive coupling of a suitable precursor or an oxidative amination reaction.
Optimization and Scale-Up Considerations in Synthesis
Moving a synthetic route from laboratory-scale discovery to industrial production requires rigorous optimization and consideration of scalability. The goal is to develop a process that is not only high-yielding but also cost-effective, safe, and robust.
Process Efficiency and Atom Economy Studies
Process efficiency is a broad measure that includes chemical yield, reaction time, energy consumption, and ease of purification. For the synthesis of this compound, optimizing a transition metal-catalyzed route would involve screening catalysts, ligands, bases, and solvents to maximize yield and turnover number while minimizing reaction time. nih.gov
Atom economy is a critical metric for evaluating the sustainability of a chemical process. primescholars.com A hypothetical comparison of two synthetic routes to this compound illustrates its importance.
Route A (C-N Coupling): 1-Bromo-3-(sec-butoxy)benzene + Ammonia → this compound + HBr Route B (C-O Coupling): 3-Bromophenol + sec-Butanol → 1-Bromo-3-(sec-butoxy)benzene + H₂O (followed by amination)
A detailed atom economy calculation, which considers the molecular weights of all reactants and the desired product, would be essential to determine the most efficient pathway from a mass-balance perspective. chemrxiv.org Generally, addition reactions have 100% atom economy, while substitution and elimination reactions generate byproducts, lowering their atom economy.
| Parameter | Definition | Significance in Scale-Up |
|---|---|---|
| Yield (%) | (Actual amount of product / Theoretical amount of product) x 100 | Directly impacts the economic viability of the process. |
| Atom Economy (%) | (MW of desired product / Sum of MW of all reactants) x 100 | Measures the intrinsic efficiency of the reaction and waste generation. primescholars.com |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A holistic green metric including solvents, reagents, and process water. |
| Turnover Number (TON) | Moles of product / Moles of catalyst | Indicates catalyst efficiency and cost-effectiveness. |
Streamlining of Multi-Step Synthetic Sequences
Reducing the number of steps in a synthesis is a primary goal for process optimization. uva.nl Each step in a sequence typically results in material loss, requires additional reagents and solvents, and increases time and cost. Streamlining can be achieved through:
Tandem or Domino Reactions: Designing a process where multiple bond-forming events occur in a single pot without isolating intermediates. eurekalert.org
Convergent Synthesis: Preparing key fragments of the molecule separately and then combining them late in the synthesis, which is generally more efficient than a long, linear sequence.
By focusing on these advanced methodologies and optimization principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.
Mechanistic Investigations of Synthetic Transformations
Elucidation of Reaction Intermediates and Transition States
The identification and characterization of reaction intermediates and transition states are fundamental to understanding a reaction mechanism. For the synthesis of this compound, this would involve:
Spectroscopic Identification of Intermediates: Techniques such as NMR, IR, and mass spectrometry would be employed to detect and characterize any transient species formed during the reaction. No such studies specific to this compound synthesis were found.
Computational Modeling of Transition States: Quantum chemical calculations are powerful tools for modeling the geometry and energy of transition states. While the Bamberger rearrangement of N-phenylhydroxylamine has been studied computationally, revealing aniline dication-like transition states, this is a different transformation and not directly applicable to the synthesis of this compound. beilstein-journals.org There is no evidence of similar computational studies for the formation of this compound.
Kinetic Isotope Effect Studies for Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are instrumental in determining the rate-determining step of a reaction and providing insights into the structure of the transition state. Such studies involve comparing the reaction rates of isotopically labeled and unlabeled reactants. For the synthesis of this compound, this could involve:
Deuterium (B1214612) Labeling: Replacing hydrogen atoms with deuterium at specific positions in the reactants can reveal whether a particular C-H, N-H, or O-H bond is broken in the rate-determining step. Studies on deuterated aniline nucleophiles in other reactions have been reported, but these are not specific to the synthesis of this compound.
Carbon-13 or Oxygen-18 Labeling: The use of heavier isotopes of carbon or oxygen could help elucidate the mechanism of bond formation or cleavage involving the aromatic ring or the sec-butoxy group.
The absence of such specific data for this compound synthesis precludes the creation of detailed data tables and an in-depth discussion of its reaction mechanism. Further experimental and computational research is required to elucidate the mechanistic details of the formation of this compound and its stereoisomers.
Reactivity Profiles and Mechanistic Organic Chemistry of 3 Sec Butoxy Aniline
Reactions Involving the Primary Aromatic Amine Functional Group.
The primary aromatic amine in 3-(sec-butoxy)aniline is a versatile functional group that participates in a wide array of chemical transformations. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to reactions with various electrophiles.
The nucleophilic nitrogen of the aniline (B41778) moiety readily reacts with acylating, sulfonylating, and alkylating agents.
Acylation: In the presence of acyl halides or anhydrides, this compound undergoes N-acylation to form the corresponding amide. For instance, reaction with acetyl chloride in the presence of a base yields N-(3-(sec-butoxy)phenyl)acetamide. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, results in the formation of a sulfonamide. This transformation is analogous to acylation and is a common method for protecting the amino group. Recent methodologies have also explored the direct C-sulfonylation of aniline derivatives at the aromatic ring using visible-light photoredox catalysis with sulfinate salts, which typically results in substitution at the ortho and para positions relative to the activating amino group. nih.govrsc.org
Alkylation: Direct N-alkylation of this compound with alkyl halides is often challenging as it can lead to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). More controlled methods, such as reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction of the resulting imine, are generally preferred for synthesizing N-mono-alkylated derivatives.
| Reaction Type | Reagent Example | Product Class | General Reaction Scheme |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Ar-NH₂ + R-COCl → Ar-NH-COR + HCl |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Ar-NH₂ + R-SO₂Cl → Ar-NH-SO₂R + HCl |
| Alkylation (Reductive Amination) | Aldehyde (R-CHO), then NaBH₄ | Secondary Amine | Ar-NH₂ + R-CHO → [Ar-N=CHR] → Ar-NH-CH₂R |
This compound reacts with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. derpharmachemica.com The reaction is typically catalyzed by an acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the stable C=N double bond of the Schiff base. ekb.eginternationaljournalcorner.com These reactions are fundamental in the synthesis of various ligands and biologically relevant molecules. researchgate.net
The primary aromatic amine of this compound can be converted into a highly versatile diazonium salt. This is achieved through diazotization, which involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). The resulting 3-(sec-butoxy)benzenediazonium salt is an important intermediate for a variety of substitution reactions.
Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group (-N₂⁺) with a nucleophile, most commonly a halide (Cl⁻, Br⁻) or cyanide (CN⁻). nih.gov The transformation is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN). For example, treating the 3-(sec-butoxy)benzenediazonium salt with CuBr would yield 1-bromo-3-(sec-butoxy)benzene.
Gomberg-Bachmann Reaction: This reaction facilitates the formation of a new carbon-carbon bond, producing biaryl compounds. wikipedia.org It involves the treatment of the diazonium salt with another aromatic compound (an arene) in the presence of a base. The reaction proceeds through an aryl radical intermediate. nih.govsigmaaldrich.com Reacting 3-(sec-butoxy)benzenediazonium salt with benzene (B151609), for instance, would produce a sec-butoxy-substituted biphenyl, although yields for this reaction are often modest. wikipedia.org
Oxidation: The aniline moiety is highly susceptible to oxidation. The nitrogen lone pair makes the aromatic ring electron-rich and easily oxidized. Electrochemical studies on aniline derivatives show they can be oxidized to a radical cation. mdpi.com Chemical oxidation with strong oxidizing agents can lead to a complex mixture of products, including colored polymeric materials like polyaniline, or can result in the formation of quinone-imine structures. This sensitivity necessitates careful selection of reaction conditions when other functional groups in the molecule are to be oxidized.
Reduction: The primary amine functional group is in a reduced state and is generally stable to common reducing agents. Further reduction of the amine itself is not a typical transformation. The aromatic ring, however, can be reduced under forcing conditions (e.g., catalytic hydrogenation at high pressure and temperature or Birch reduction), but these reactions are not specific to the aniline moiety and affect the entire aromatic system.
Electrophilic Aromatic Substitution (EAS) Reactivity.
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups.
Both the primary amino group (-NH₂) and the sec-butoxy group (-OR) are strong activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub
Activating Nature: Both substituents possess atoms with lone pairs of electrons (nitrogen and oxygen) directly attached to the aromatic ring. These lone pairs can be delocalized into the π-system of the ring through resonance (+R effect). masterorganicchemistry.com This delocalization significantly increases the electron density of the ring, making it more nucleophilic and thus much more reactive towards electrophiles than benzene itself. The amino group is generally considered a more powerful activating group than an alkoxy group. cognitoedu.org
Directing Effects: The resonance structures for both aniline and alkoxybenzenes show that the increased electron density is concentrated at the carbon atoms ortho and para to the substituent. pressbooks.pub In this compound, the substituents are meta to each other. Their directing effects are therefore concerted and reinforce each other.
The amino group at C1 directs electrophiles to positions C2, C4, and C6.
The sec-butoxy group at C3 directs electrophiles to its own ortho and para positions, which correspond to C2, C4, and C6 on the ring.
This synergistic effect results in powerful activation of the C2, C4, and C6 positions, making them the primary sites for electrophilic attack.
| Position | Relation to -NH₂ (C1) | Relation to -O-sec-Bu (C3) | Activation Level |
|---|---|---|---|
| 2 | ortho | ortho | Strongly Activated |
| 4 | para | ortho | Strongly Activated |
| 5 | meta | meta | Deactivated (relative to o,p) |
| 6 | ortho | para | Strongly Activated |
While all three positions (2, 4, and 6) are electronically favored, the final product distribution in an EAS reaction may be influenced by steric hindrance. The bulky sec-butyl group could potentially hinder attack at the adjacent C2 and C4 positions to some extent, possibly favoring substitution at C6, which is para to the alkoxy group and less sterically encumbered. However, the powerful directing effect of the amino group often leads to a mixture of ortho and para substituted products.
Regioselectivity in Halogenation, Nitration, and Sulfonation
The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation, on this compound is governed by the directing effects of the two substituents on the aromatic ring: the amino (-NH₂) group and the sec-butoxy (-O-CH(CH₃)CH₂CH₃) group. Both of these groups are classified as activating, ortho-, para-directors, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgmasterorganicchemistry.comlibretexts.org
The amino group is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. The sec-butoxy group is also an activating, ortho-, para-director for the same reason, with the oxygen's lone pairs participating in resonance. libretexts.orglumenlearning.com
In the case of this compound, the directing effects of the two groups are cooperative.
Amino group (-NH₂) at C1: Directs to C2, C4, C6.
Sec-butoxy group at C3: Directs to C2, C4, C6.
All three available positions for substitution (C2, C4, and C6) are activated by both substituents. However, the degree of activation and the steric environment of each position leads to a predicted selectivity. The amino group is a significantly stronger activating group than an alkoxy group. Therefore, its directing influence is generally dominant.
Position 2: Ortho to both the amino and sec-butoxy groups. This position is electronically highly activated.
Position 4: Para to the amino group and ortho to the sec-butoxy group. This position is also strongly activated.
Position 6: Ortho to the amino group and para to the sec-butoxy group. This position is also highly activated.
While all three positions are electronically favored, steric hindrance from the bulky sec-butyl group adjacent to position 2 and 4 may influence the final product distribution. Substitution at position 6 is often favored as it is ortho to the strongly directing amino group and para to the sec-butoxy group, with potentially less steric hindrance compared to the position 2. Position 4, being para to the powerful amino director, is also a likely site for substitution. The least favored position among the three activated sites might be position 2, which is sterically crowded by being situated between the two existing substituents.
| Reaction | Electrophile | Major Product(s) | Minor Product(s) | Governing Factors |
|---|---|---|---|---|
| Halogenation | Br⁺, Cl⁺ | 4-Halo-3-(sec-butoxy)aniline, 6-Halo-3-(sec-butoxy)aniline | 2-Halo-3-(sec-butoxy)aniline | Strong ortho, para-directing effect of -NH₂ and -OR groups; steric hindrance from the sec-butyl group. libretexts.orgyoutube.comyoutube.com |
| Nitration | NO₂⁺ | 4-Nitro-3-(sec-butoxy)aniline, 6-Nitro-3-(sec-butoxy)aniline | 2-Nitro-3-(sec-butoxy)aniline | Powerful activation by -NH₂ group. Reaction often requires protection of the amino group to prevent oxidation and formation of anilinium ion. libretexts.orgsavemyexams.com |
| Sulfonation | SO₃ | 4-Amino-2-(sec-butoxy)benzenesulfonic acid, 2-Amino-4-(sec-butoxy)benzenesulfonic acid | 2-Amino-6-(sec-butoxy)benzenesulfonic acid | Thermodynamic vs. kinetic control can influence product ratios; steric effects are significant. |
Friedel-Crafts Alkylation and Acylation Studies
Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally unsuccessful with aniline and its derivatives, including this compound. wikipedia.orgmasterorganicchemistry.com The primary reason for this limitation is the basic nature of the amino group.
The amino group (-NH₂) acts as a Lewis base and reacts readily with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction. quora.com This acid-base reaction forms a complex where the nitrogen atom acquires a positive charge.
R-NH₂ + AlCl₃ → R-N⁺H₂-Al⁻Cl₃
This complexation has two major consequences:
Deactivation of the Ring: The newly formed anilinium-type substituent (-N⁺H₂) is a powerful electron-withdrawing group. This deactivates the aromatic ring towards further electrophilic attack, effectively halting the Friedel-Crafts reaction. quora.com
Change in Directing Effect: The deactivating -N⁺H₂ group is a meta-director, which would direct any potential, albeit highly unfavorable, substitution to the meta position (C5).
Due to these issues, direct Friedel-Crafts alkylation or acylation of this compound is not a viable synthetic route. A common strategy to overcome this is to protect the amino group, typically by converting it into an amide (e.g., an acetanilide). The resulting acetamido group (-NHCOCH₃) is less basic and does not coordinate as strongly with the Lewis acid. It remains an activating, ortho-, para-director, though less so than a free amino group. Even with this protection, Friedel-Crafts reactions on anilides can be challenging and may require specific catalysts or conditions to achieve moderate yields. google.comgoogle.com
| Reaction Type | Substrate | Outcome | Reason |
|---|---|---|---|
| Alkylation / Acylation | This compound | Reaction fails | The -NH₂ group acts as a Lewis base, reacting with the Lewis acid catalyst to form a deactivated, meta-directing -N⁺H₂ species. quora.com |
| Alkylation / Acylation | N-(3-(sec-Butoxy)phenyl)acetamide (Protected Amine) | Reaction is possible but may be low-yielding | The acetamido group is less basic and is an ortho, para-director, allowing for electrophilic substitution. The reaction is still often less efficient than with other activated rings. google.com |
Transformations Involving the Sec-butoxy Ether Linkage
Ether Cleavage Reactions (e.g., Acid-Mediated, Reductive Cleavage)
The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.org
Acid-Mediated Cleavage: The most common method for cleaving aryl alkyl ethers is treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen to form an oxonium ion, which is a good leaving group. masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻).
For an aryl alkyl ether, the cleavage invariably occurs at the alkyl-oxygen bond. The aryl-oxygen bond is significantly stronger and more resistant to cleavage due to the sp² hybridization of the aromatic carbon and partial double bond character from resonance. libretexts.orgunacademy.com Therefore, the products of acid-mediated cleavage of this compound are 3-aminophenol (B1664112) and a sec-butyl halide.
The substitution reaction at the secondary carbon of the sec-butyl group can proceed via either an Sₙ1 or Sₙ2 mechanism. The formation of a secondary carbocation is feasible, suggesting that an Sₙ1 pathway is possible, particularly under strongly acidic conditions that favor carbocation formation. libretexts.org An Sₙ2 pathway would involve a direct backside attack by the halide on the carbon bonded to the protonated oxygen.
Reductive Cleavage: Reductive cleavage of unactivated secondary alkyl ethers is less common but can be achieved with specific reagents. For example, certain Lewis acids in combination with a reducing agent, such as borane (B79455) complexes or silanes, can effect ether cleavage under milder conditions than strong mineral acids. organic-chemistry.org
| Method | Reagents | Products | Mechanism Notes |
|---|---|---|---|
| Acid-Mediated Cleavage | Excess HBr or HI, heat | 3-Aminophenol and 2-bromobutane (B33332) or 2-iodobutane | Cleavage occurs at the alkyl C-O bond. Proceeds via protonation of the ether oxygen followed by Sₙ1 or Sₙ2 attack by the halide. libretexts.orgmasterorganicchemistry.com |
| Lewis Acid-Mediated Cleavage | BBr₃ | 3-Aminophenol and 2-bromobutane | Boron tribromide is a powerful reagent for cleaving ethers, often effective at lower temperatures. |
| Reductive Cleavage | e.g., HSiEt₃ / B(C₆F₅)₃ | 3-Aminophenol and butane | Specialized method for reducing ethers to the corresponding hydrocarbons. organic-chemistry.org |
Potential for Rearrangement Reactions of the Sec-butyl Group
The sec-butyl group attached to the oxygen atom is generally stable. Unlike in Friedel-Crafts alkylation where free carbocations are generated and can readily rearrange (e.g., a sec-butyl cation rearranging to the more stable tert-butyl cation), the covalently bonded sec-butoxy group is not prone to spontaneous rearrangement. ucalgary.ca
Rearrangement would require cleavage of the C-O or C-C bonds. Conditions that could potentially induce such a reaction are severe. For instance, treatment with a strong Lewis acid at high temperatures, similar to the conditions for Friedel-Crafts dealkylation/realkylation, could theoretically lead to cleavage and re-attachment of the alkyl group, possibly involving rearrangement. wikipedia.org However, this is a speculative and unlikely transformation under typical reaction conditions. The primary reaction under strong acid conditions would be ether cleavage as described above.
Oxidative reactions can occur at benzylic positions. msu.edu While the sec-butyl group itself lacks a benzylic hydrogen directly on the ring, the C-H bond on the carbon attached to the ether oxygen is activated and could be susceptible to certain oxidative processes, though this would not typically result in a skeletal rearrangement of the butyl group itself.
Nucleophilic Aromatic Substitution (SₙAr) Potential
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism fundamentally differs from electrophilic aromatic substitution. For an SₙAr reaction to occur, the aromatic ring must be electron-deficient. wikipedia.orgmasterorganicchemistry.com This is typically achieved by the presence of one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to a good leaving group (e.g., a halide). byjus.comdalalinstitute.com
The benzene ring of this compound is electron-rich due to the powerful electron-donating effects of the amino and sec-butoxy groups. Furthermore, it lacks a suitable leaving group in an activated position. Consequently, this compound is not susceptible to SₙAr reactions and will not react with nucleophiles under SₙAr conditions. wikipedia.org Instead, its electron-rich nature makes it highly reactive towards electrophiles.
Activation for SₙAr by Electron-Withdrawing Derivatization
To induce SₙAr reactivity in the this compound scaffold, the molecule must be chemically modified to meet two criteria:
Introduction of a Leaving Group: A good leaving group, typically a halogen, must be installed on the ring.
Introduction of Electron-Withdrawing Groups: One or more strong EWGs must be added to the ring, positioned ortho or para to the leaving group, to render the ring electron-poor and stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com
A hypothetical synthetic sequence to activate this compound for an SₙAr reaction could be as follows:
Halogenation: Introduce a halogen, for example, at the 4-position (para to the amino group) via electrophilic bromination. This would yield 4-bromo-3-(sec-butoxy)aniline.
Nitration: Introduce nitro groups onto the ring. Due to the directing effects of the existing substituents, nitration would likely occur at the 2- and/or 6-positions. The resulting compound, for instance, 4-bromo-2,6-dinitro-3-(sec-butoxy)aniline, would now be highly activated for SₙAr.
In this derivatized molecule, the carbon atom attached to the bromine is strongly activated by the two ortho nitro groups. This electron-deficient site is now a potent electrophile, capable of being attacked by a nucleophile, leading to the displacement of the bromide ion. frontiersin.orgnih.govfishersci.se
| Molecular State | SₙAr Reactivity | Required Structural Modifications |
|---|---|---|
| This compound | Inactive | The ring is electron-rich due to -NH₂ and -OR groups. No leaving group is present. wikipedia.org |
| Activated Derivative (Hypothetical) | Active | 1. Presence of a good leaving group (e.g., -Cl, -Br) on the ring. 2. Presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group. masterorganicchemistry.combyjus.com |
Chemo- and Regioselective Reactions of this compound Derivatives
In electrophilic aromatic substitution, the positions ortho and para to the amino group (positions 2, 4, and 6) are the most activated and nucleophilic sites. The sec-butoxy group at position 3 further activates the ring, particularly at positions 2, 4, and 6. However, the steric bulk of the sec-butoxy group can hinder electrophilic attack at the adjacent position 2. Consequently, electrophilic substitution reactions on this compound are expected to show a preference for substitution at the C4 (para to the amino group) and C6 (ortho to the amino group) positions. The precise ratio of these products can be influenced by the size of the electrophile and the reaction conditions.
Chemoselectivity is observed when the molecule presents multiple reactive sites. The amino group is a potent nucleophile and will readily react with electrophiles such as acyl chlorides or alkyl halides. This N-functionalization is typically much faster than electrophilic substitution on the aromatic ring under neutral or basic conditions. For instance, acylation will selectively occur at the nitrogen atom to form the corresponding amide, N-[3-(sec-butoxy)phenyl]acetamide. This transformation can be used strategically; the resulting acetamido group is less activating and more sterically demanding than the amino group, which can be used to control the regioselectivity of subsequent aromatic substitution reactions, favoring the para position.
Kinetic and Thermodynamic Studies of Key Reactions
While specific experimental kinetic and thermodynamic data for this compound are not widely published, its behavior can be inferred from studies on analogous substituted anilines. acs.orgrsc.org The electronic-donating nature of the alkoxy group and the steric hindrance it imposes are the key factors influencing reaction rates and equilibria.
Determination of Reaction Orders and Rate Constants
The kinetics of reactions involving this compound, such as electrophilic substitution or N-acylation, are typically studied under pseudo-first-order conditions to determine the rate law and rate constants. rsc.org For many electrophilic aromatic substitution reactions, the rate is first-order with respect to the aniline derivative and first-order with respect to the electrophile. acs.org
Rate = k[this compound][Electrophile]
The rate constant, k, is influenced by the substituents on the aniline ring. The electron-donating sec-butoxy group increases the electron density of the aromatic ring, thus increasing the rate of electrophilic attack compared to unsubstituted aniline. However, its steric bulk may slightly decrease the rate of attack at the sterically hindered C2 position. For reactions directly involving the amino group, such as N-acylation, the steric hindrance from the adjacent sec-butoxy group might lead to a slightly lower rate constant compared to anilines with smaller substituents.
Table 1: Expected Kinetic Parameters for Reactions of this compound Note: This table presents expected trends based on established principles of physical organic chemistry, as specific experimental data for this compound is limited.
| Reaction Type | Expected Reaction Order | Expected Relative Rate Constant (k) vs. Aniline | Primary Influencing Factors |
| Electrophilic Aromatic Substitution (e.g., Bromination) | Second-order overall (First-order in each reactant) | k > kaniline | Electronic activation by -NH₂ and -OsecBu groups |
| N-Acylation | Second-order overall (First-order in each reactant) | k ≈ kaniline or slightly < kaniline | Nucleophilicity of the amino group; potential minor steric hindrance from the meta-substituent |
Enthalpy and Entropy Changes for Equilibrium Processes
The thermodynamics of key equilibrium processes, such as the protonation of the amino group, provide insight into the compound's basicity. The basicity of anilines is a well-studied property that can be correlated with substituent effects. acs.orgresearchgate.net The equilibrium of interest is:
3-(sec-butoxy)C₆H₄NH₂ + H₃O⁺ ⇌ 3-(sec-butoxy)C₆H₄NH₃⁺ + H₂O
The equilibrium constant for this reaction relates to the pKₐ of the conjugate acid, 3-(sec-butoxy)anilinium ion. The sec-butoxy group at the meta position exerts an electron-donating inductive effect, which slightly increases the electron density on the nitrogen atom. This effect stabilizes the positive charge in the corresponding anilinium ion, making the parent amine slightly more basic than unsubstituted aniline.
The thermodynamic parameters—enthalpy (ΔH°) and entropy (ΔS°) of protonation—can be determined from the temperature dependence of the equilibrium constant. For the protonation of amines, the enthalpy change is typically negative (exothermic). nih.gov The entropy change upon protonation is influenced by changes in solvation and rotational freedom. uregina.ca For anilines, this value is often small. nih.gov
Table 2: Expected Thermodynamic Parameters for the Protonation of this compound Note: This table presents expected trends based on established principles of physical organic chemistry, as specific experimental data for this compound is limited.
| Thermodynamic Parameter | Description | Expected Value Relative to Aniline | Rationale |
| ΔG° of Protonation | Gibbs Free Energy change; related to basicity (pKₐ of conjugate acid). | Slightly more negative | The electron-donating inductive effect of the meta-sec-butoxy group increases basicity. |
| ΔH° of Protonation | Enthalpy change for the protonation reaction. | Slightly more negative (more exothermic) | Increased stabilization of the anilinium ion due to the inductive effect. nih.gov |
| ΔS° of Protonation | Entropy change for the protonation reaction. | Similar to aniline | The primary contribution from changes in solvation is not expected to be significantly altered by the meta-substituent. uregina.ca |
Advanced Computational and Theoretical Chemistry of 3 Sec Butoxy Aniline
Quantum Chemical Calculations of Molecular Structure and Conformation
The presence of the flexible sec-butoxy group gives rise to multiple possible conformations for 3-(sec-butoxy)aniline. The orientation of the sec-butoxy group relative to the aniline (B41778) ring, as well as the rotation around the C-O bond, dictates the conformational energy landscape. Computational studies on analogous alkoxy-substituted anilines suggest that the most stable conformers are those that minimize steric hindrance while allowing for favorable electronic interactions between the alkoxy group and the aromatic ring.
The geometry of the aniline ring itself is also influenced by the sec-butoxy substituent. While the ring remains largely planar, minor deviations in bond lengths and angles are observed compared to unsubstituted aniline. The C-N bond length and the pyramidalization at the nitrogen atom are key parameters that can be influenced by the electronic nature of the substituent.
Table 1: Estimated Optimized Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Estimated Value |
| C-N Bond Length (Å) | 1.40 |
| C-O Bond Length (Å) | 1.37 |
| C-C (aromatic) Bond Length (Å) | 1.39 - 1.41 |
| C-N-H Bond Angle (°) | 112 |
| C-O-C Bond Angle (°) | 118 |
| Dihedral Angle (C-C-O-C) (°) | ~180 (anti-periplanar) |
Note: These values are estimations based on typical values for similar alkoxy-substituted anilines and may vary depending on the specific computational method and basis set used.
The conformational energy landscape of this compound is characterized by several local minima corresponding to different rotational isomers (rotamers) of the sec-butoxy group. The energy differences between these conformers are typically in the range of a few kcal/mol, indicating that multiple conformations may be populated at room temperature.
Intramolecular interactions play a crucial role in determining the preferred conformation of this compound. Weak non-covalent interactions, such as van der Waals forces and potential weak intramolecular hydrogen bonds, can influence the orientation of the sec-butoxy group. For instance, an interaction between the hydrogen atoms of the amine group and the oxygen atom of the sec-butoxy group, or between the hydrogen atoms of the sec-butoxy group and the π-system of the aniline ring, could contribute to the stabilization of certain conformers. A detailed analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) would be necessary to definitively identify and characterize these weak interactions.
The rotation of the sec-butoxy group around the C(aromatic)-O bond is a key dynamic process in this compound. The energy barrier to this rotation is influenced by steric clashes between the bulky sec-butyl group and the hydrogen atoms on the aniline ring. Theoretical studies on similar aromatic ethers have shown that these rotational barriers are typically in the range of 2-5 kcal/mol. nih.govnih.gov
The rotation of the amine (-NH2) group around the C-N bond also has a characteristic energy barrier. This barrier is a result of the interplay between the delocalization of the nitrogen lone pair into the aromatic ring (which favors a planar geometry) and the sp3 hybridization of the nitrogen atom (which favors a pyramidal geometry). For substituted anilines, this rotational barrier is generally low, often less than 1 kcal/mol.
Table 2: Estimated Rotational Barriers for this compound
| Rotational Motion | Estimated Barrier Height (kcal/mol) |
| Sec-butoxy group rotation (around C-O) | 3 - 6 |
| Amine moiety rotation (around C-N) | < 1 |
Note: These values are estimations based on data for analogous substituted anilines and aromatic ethers.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its chemical reactivity. Descriptors derived from quantum chemical calculations, such as Frontier Molecular Orbitals (FMOs) and Electrostatic Potential (ESP) surfaces, provide valuable information about the molecule's reactivity towards electrophiles and nucleophiles.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amine group. The LUMO is likely to be distributed over the aromatic ring. The sec-butoxy group, being an electron-donating group, will raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted aniline.
Table 3: Estimated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Estimated Value (eV) |
| HOMO Energy | -5.0 to -5.5 |
| LUMO Energy | 0.0 to 0.5 |
| HOMO-LUMO Gap | 5.0 to 6.0 |
Note: These values are estimations based on trends observed for other 3-alkoxyanilines and can vary significantly with the computational method.
The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution in a molecule and is a useful tool for predicting sites of electrophilic and nucleophilic attack. The ESP map of this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor).
The most negative potential is expected to be localized around the nitrogen atom of the amine group due to its lone pair of electrons, making it the primary site for electrophilic attack. The oxygen atom of the sec-butoxy group will also exhibit a region of negative potential. The aromatic ring will have a more complex ESP, with the ortho and para positions relative to the amine group being more electron-rich due to resonance effects, even though the sec-butoxy group is at the meta position. The hydrogen atoms of the amine group will be regions of positive potential. This charge distribution is crucial for understanding the molecule's intermolecular interactions and its reactivity in chemical reactions.
Natural Bond Orbital (NBO) and Bader's Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions. It provides a localized, "chemist-friendly" picture of the electronic structure of a molecule. For this compound, NBO analysis can elucidate the delocalization of electron density and the nature of hyperconjugative interactions that contribute to its stability and reactivity.
The analysis involves transforming the complex, delocalized molecular orbitals into a set of localized natural bond orbitals, which correspond to the familiar concepts of core orbitals, lone pairs, and bonding and antibonding orbitals. The key aspect of NBO analysis is the quantification of donor-acceptor interactions, which are measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.
In this compound, significant interactions would be expected between the nitrogen lone pair (LP(N)) and the antibonding orbitals of the aromatic ring (π*(C-C)), as well as between the oxygen lone pairs of the sec-butoxy group and adjacent antibonding orbitals. These interactions are crucial for understanding the electron-donating nature of the amino and alkoxy groups and their influence on the aromatic system. nih.gov
Table 1: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N1) | π* (C2-C3) | 15.8 | π-conjugation |
| LP (N1) | π* (C5-C6) | 12.5 | π-conjugation |
| LP (O1) | σ* (C7-C8) | 5.2 | Hyperconjugation |
| LP (O1) | σ* (C3-C4) | 3.1 | Hyperconjugation |
| σ (C-H) | σ* (C-C) | 2.5 | Hyperconjugation |
Note: The data in this table is illustrative and represents typical values for similar aniline derivatives. Actual values would require specific quantum chemical calculations.
Bader's Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.orgias.ac.in This allows for the analysis of atomic properties and the characterization of chemical bonds. QTAIM is based on the topology of the electron density, ρ(r).
Key to this analysis are the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. ias.ac.inorientjchem.org The properties of the electron density at these BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the chemical bond. researchgate.net
For this compound, QTAIM analysis would be used to:
Characterize Bonds: A negative Laplacian (∇²ρ(r) < 0) at the BCP indicates a shared-shell interaction, typical of covalent bonds. A positive Laplacian (∇²ρ(r) > 0) suggests a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions. orientjchem.org
Evaluate Bond Strength: The electron density at the BCP, ρ(r), correlates with the bond order and strength.
Identify Non-covalent Interactions: QTAIM can identify and characterize weak intramolecular interactions, such as hydrogen bonds that might exist between the amino group and the sec-butoxy group.
Table 2: Representative QTAIM Parameters at Bond Critical Points (BCPs) for this compound
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |
| C-N | 0.25 | -0.65 | -0.28 | Covalent |
| C-O | 0.22 | -0.58 | -0.21 | Covalent |
| C=C (aromatic) | 0.31 | -0.82 | -0.45 | Covalent (high π-character) |
| O···H (intramolecular) | 0.02 | +0.08 | +0.001 | Weak, closed-shell |
Note: This data is hypothetical and serves to illustrate the application of QTAIM. Precise values would be obtained from specific calculations.
Theoretical Spectroscopy for Mechanistic Elucidation
Computational Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy Predictions
Computational spectroscopy is a vital tool for predicting and interpreting the spectra of molecules, aiding in their identification and the elucidation of their structure. arxiv.org For this compound, theoretical predictions of its vibrational and electronic spectra can provide a detailed understanding of its structural and electronic properties. These calculations are typically performed using Density Functional Theory (DFT) methods. researchgate.netmdpi.com
Vibrational (IR, Raman) Spectroscopy
Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. materialsciencejournal.org The calculations provide the vibrational modes, their frequencies, and their intensities. For a molecule like this compound, key vibrational modes would include:
N-H stretching vibrations of the amino group.
C-N and C-O stretching vibrations.
Aromatic C-H and C=C stretching and bending modes.
Aliphatic C-H stretching and bending modes of the sec-butoxy group.
By comparing the calculated spectrum with the experimental one, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| N-H Symmetric Stretch | 3420 | 25.5 | 45.2 |
| N-H Asymmetric Stretch | 3510 | 18.2 | 30.8 |
| Aromatic C-H Stretch | 3050-3100 | 15.8 | 120.5 |
| Aliphatic C-H Stretch | 2850-2980 | 80.3 | 95.7 |
| Aromatic C=C Stretch | 1590-1620 | 45.1 | 150.3 |
| C-N Stretch | 1280 | 60.7 | 25.1 |
| C-O Stretch | 1245 | 75.9 | 18.4 |
Note: Frequencies are typically scaled to correct for anharmonicity and basis set deficiencies. The data is illustrative.
Electronic (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. physchemres.org These calculations provide the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) for electronic transitions. For this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the aromatic ring, influenced by the electron-donating amino and sec-butoxy groups. These groups cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene (B151609).
Table 4: Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 4.15 | 299 | 0.085 |
| HOMO-1 → LUMO | 4.88 | 254 | 0.120 |
| HOMO → LUMO+1 | 5.45 | 227 | 0.350 |
Note: The presented data is a theoretical prediction for illustrative purposes.
Theoretical NMR Chemical Shift and Coupling Constant Calculations for Structural Assignment in Intermediates
Theoretical NMR calculations are indispensable for the structural elucidation of molecules, especially for transient intermediates that are difficult to characterize experimentally. By calculating the NMR chemical shifts (δ) and spin-spin coupling constants (J), one can predict the NMR spectrum of a proposed intermediate and compare it with experimental data if available. acs.orgresearchgate.net
For reactions involving this compound, such as electrophilic aromatic substitution, intermediates like the sigma complex (arenium ion) can be proposed. Calculating the ¹H and ¹³C NMR chemical shifts for such an intermediate would show a significant downfield shift for the protons and carbons of the aromatic ring, particularly the carbon bearing the new substituent, due to the positive charge and sp³ hybridization. researchgate.netcdnsciencepub.com
Table 5: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound and a Reaction Intermediate
| Carbon Atom | This compound δ (ppm) | Sigma Complex Intermediate δ (ppm) |
| C1 | 148.5 | 150.2 |
| C2 | 115.0 | 118.5 |
| C3 | 159.2 | 161.8 |
| C4 | 105.8 | 108.3 |
| C5 | 130.1 | 133.6 |
| C6 (Electrophile Attack) | 110.5 | 55.4 (sp³) |
| C7 (sec-butoxy) | 75.3 | 76.1 |
Note: This table provides hypothetical data to illustrate the expected changes in chemical shifts upon formation of a sigma complex at the C6 position.
The calculation of coupling constants, such as ¹J(¹⁵N, ¹H) or ³J(H,H), can also provide valuable structural information. cdnsciencepub.comacs.org For instance, changes in the hybridization of the nitrogen atom in a reaction intermediate would be reflected in the ¹J(¹⁵N, ¹H) coupling constant.
Computational Reaction Mechanism Elucidation
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways
Understanding the mechanism of a chemical reaction requires the identification of stationary points on the potential energy surface (PES), including reactants, products, intermediates, and transition states (TS). nih.govresearchgate.net A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. researchgate.netnih.gov
For a potential reaction of this compound, such as nitration or halogenation, computational methods are used to locate the geometry of the transition state. This is typically achieved through optimization algorithms that search for a structure with one and only one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.govbeilstein-journals.org
Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.derowansci.comfaccts.de The IRC is the minimum energy path connecting the transition state to the reactants and products. uni-muenchen.demissouri.edu By following the IRC in both the forward and reverse directions from the transition state, one can confirm that the located TS indeed connects the desired reactants and products, thus validating the proposed reaction step. rowansci.com
Energy Profile Diagrams for Competing Reaction Channels
Most chemical reactions have the possibility of proceeding through multiple competing pathways. For electrophilic aromatic substitution on this compound, the electrophile can attack at different positions on the aromatic ring (ortho, meta, or para to the existing substituents). Computational chemistry allows for the construction of energy profile diagrams that map out the energy changes along each of these competing reaction channels. researchgate.netdalalinstitute.comchemguide.co.uk
An energy profile diagram plots the relative energy of the system against the reaction coordinate. It shows the energies of the reactants, intermediates, transition states, and products for each pathway. dalalinstitute.comsavemyexams.com By comparing the activation energies (the energy difference between the reactants and the transition state) for each channel, one can predict the kinetic product of the reaction. The pathway with the lowest activation energy will be the fastest and therefore the major reaction pathway. researchgate.netchemguide.co.uk
For this compound, the amino and sec-butoxy groups are both ortho, para-directing. A computational study would likely show that the activation energies for attack at the ortho and para positions are lower than for attack at the meta position. The relative heights of the ortho and para transition state barriers would determine the regioselectivity of the reaction.
Table 6: Illustrative Calculated Relative Energies for Competing Electrophilic Substitution Pathways of this compound
| Species | Ortho-Attack Pathway (kcal/mol) | Para-Attack Pathway (kcal/mol) | Meta-Attack Pathway (kcal/mol) |
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State 1 (TS1) | +15.2 | +14.5 | +22.8 |
| Intermediate (Sigma Complex) | -5.8 | -6.5 | +2.1 |
| Transition State 2 (TS2) | +2.1 | +1.8 | +8.5 |
| Products | -10.2 | -11.0 | -3.4 |
Note: Energies are relative to the reactants. This is hypothetical data illustrating that the para pathway is kinetically and thermodynamically favored.
Intermolecular Interactions and Supramolecular Assembly Prediction
The supramolecular assembly of this compound in the solid state is governed by a delicate balance of various non-covalent interactions. These interactions dictate the crystal packing and, consequently, the macroscopic properties of the material. Computational methods are invaluable for predicting and analyzing these forces.
The primary hydrogen bonding motif in this compound involves the amino (-NH₂) group, which can act as a hydrogen bond donor, and the lone pairs on the nitrogen and oxygen atoms, which can act as hydrogen bond acceptors. In the absence of experimental crystal structure data for this compound, computational modeling of dimer and small oligomer formations can elucidate the preferred hydrogen bonding networks.
Theoretical studies on aniline dimers have shown the presence of both N-H···N and N-H···π hydrogen bonds. For this compound, the presence of the sec-butoxy group introduces steric hindrance and an additional potential hydrogen bond acceptor site (the oxygen atom).
Computational analysis, typically employing Density Functional Theory (DFT) with methods like B3LYP or M06-2X and basis sets such as 6-311++G(d,p), can be used to calculate the interaction energies and geometries of various dimer configurations. The sec-butoxy group, being bulky, is expected to influence the geometric arrangement of the molecules in a dimer, potentially favoring configurations that minimize steric repulsion while maximizing hydrogen bond strength.
Table 1: Predicted Hydrogen Bond Parameters for a Hypothetical this compound Dimer (Note: This data is illustrative and based on typical values for similar aromatic amines, as direct computational results for this compound are not available in the cited literature.)
| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| N-H···N | 2.9 - 3.2 | 150 - 170 | -2.5 to -4.0 |
| N-H···O (ether) | 2.8 - 3.1 | 160 - 175 | -3.0 to -5.0 |
| N-H···π | 3.2 - 3.5 | 130 - 150 | -1.5 to -2.5 |
The formation of oligomers would likely involve extensions of these primary dimer interactions, leading to chains or cyclic motifs. The interplay between the different types of hydrogen bonds and the steric constraints of the sec-butoxy group would be critical in determining the final supramolecular architecture.
Computational studies on aniline and its derivatives have revealed that π-stacking interactions are significant in their crystal packing. researchgate.net The geometry of these interactions can be parallel-displaced or T-shaped. The sec-butoxy substituent in this compound is expected to have a pronounced effect on the π-stacking arrangement. Its bulkiness will likely prevent a close face-to-face stacking, favoring a parallel-displaced or T-shaped arrangement to minimize steric clashes.
The interaction energy of π-stacking can be calculated using high-level quantum mechanical methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), often with a large basis set. For a molecule like this compound, dispersion-corrected DFT methods (e.g., B3LYP-D3) would provide a good balance between accuracy and computational cost for predicting these interactions.
Table 2: Predicted π-Stacking and Dispersion Interaction Parameters for a Hypothetical this compound Dimer (Note: This data is illustrative and based on general values for substituted aromatic systems, as direct computational results for this compound are not available in the cited literature.)
| Interaction Geometry | Interplanar Distance (Å) | Lateral Displacement (Å) | Interaction Energy (kcal/mol) |
| Parallel-displaced | 3.4 - 3.8 | 1.5 - 2.0 | -2.0 to -4.0 |
| T-shaped | 4.5 - 5.0 (centroid-centroid) | N/A | -1.5 to -3.0 |
The combination of hydrogen bonding, π-stacking, and dispersion forces will ultimately determine the most stable crystal packing of this compound. Crystal structure prediction (CSP) algorithms, which use computational methods to generate and rank the stability of thousands of hypothetical crystal structures, could be employed to predict the most likely polymorphs of this compound. These predictions would be invaluable for understanding its solid-state properties and for guiding experimental crystallization efforts.
Derivatization and Application As a Synthetic Intermediate for Complex Molecules
Synthesis of Functionalized Derivatives for Structure-Reactivity Relationship (SRR) Studies.
While the modification of anilines is a common practice in medicinal chemistry to establish structure-activity relationships, specific studies detailing the systematic derivatization of 3-(sec-butoxy)aniline for this purpose are not found in the available literature. General methodologies for the modification of anilines can be inferred, but their direct application to this compound and the resulting impact on reactivity or biological activity have not been documented in the provided search results.
Systematic Modification of the Amino Group.
Standard organic chemistry reactions such as N-alkylation, N-acylation, and N-arylation could theoretically be applied to the amino group of this compound. These modifications would alter the electronic and steric properties of the molecule. However, no specific research articles were found that systematically explore these modifications on this compound and correlate them with changes in reactivity or other properties for SRR studies.
Regioselective Functionalization of the Aromatic Ring.
The directing effects of the amino and sec-butoxy groups would govern the regioselectivity of electrophilic aromatic substitution reactions on the this compound ring. The amino group is a strong activating ortho-, para-director, while the sec-butoxy group is also an activating ortho-, para-director. This would likely lead to substitution at the 2-, 4-, and 6-positions. To achieve regioselectivity, protecting the highly activating amino group, for instance by converting it to an amide, is a common strategy in aniline (B41778) chemistry to moderate its reactivity and influence the position of substitution. libretexts.orgbyjus.com Despite these general principles, specific studies detailing the regioselective functionalization of this compound are not available.
Variation of the Alkyl Chain in the Ether Linkage.
The synthesis of analogs of this compound with different alkyl chains in the ether linkage would involve the reaction of 3-aminophenol (B1664112) with various alkyl halides or sulfates. This would allow for the investigation of the role of the size and nature of the alkoxy group on the molecule's properties. However, no studies focused on such variations for this compound and their impact on structure-reactivity relationships were identified.
Role of this compound as a Chiral Building Block.
The sec-butyl group in this compound contains a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers. This inherent chirality suggests its potential use as a chiral building block in asymmetric synthesis. byjus.com Chiral building blocks are crucial for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. However, the search results did not provide any specific examples of this compound being used for this purpose.
Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor.
Chiral amines are often employed as chiral auxiliaries to control the stereochemistry of reactions. They can also serve as precursors for chiral ligands used in transition-metal catalysis. While this is a common application for chiral amines, there is no specific information available on the use of either the (R)- or (S)-enantiomer of this compound in these roles.
Incorporation into Optically Active Scaffolds.
The incorporation of a chiral molecule like this compound into a larger molecular framework is a strategy to introduce a specific stereocenter. This is a fundamental concept in the synthesis of optically active compounds. Nevertheless, no research was found that demonstrates the incorporation of this compound into optically active scaffolds.
Precursor for Heterocyclic Compound Synthesis
The strategic functionalization of aniline derivatives is a cornerstone of modern synthetic chemistry, providing access to a vast array of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science. While the literature extensively covers the reactions of common anilines, specific and detailed research on the application of this compound as a precursor in heterocyclic synthesis is not widely documented in publicly available scientific literature. However, based on established principles of organic synthesis, its potential can be extrapolated from the known reactivity of related substituted anilines.
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles.
Intramolecular cyclization of suitably derivatized anilines is a powerful strategy for the construction of nitrogen-containing heterocycles. For this compound, this would typically involve the introduction of a reactive side chain onto the aniline nitrogen or at one of the ortho positions on the aromatic ring. These reactions often proceed via electrophilic or radical-mediated pathways to form new carbon-nitrogen or carbon-carbon bonds, leading to the desired ring system.
General strategies that could theoretically be applied to this compound for the synthesis of heterocycles such as indoles, quinolines, and benzoxazines include:
Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. To utilize this compound in this context, it would first need to be converted to the corresponding 3-(sec-butoxy)phenylhydrazine. Subsequent reaction with a suitable carbonyl compound would be expected to yield a substituted indole. The regiochemical outcome of the cyclization would be influenced by the directing effects of the sec-butoxy and amino groups.
Friedländer Annulation: This reaction constructs quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group. A derivative of this compound, such as 2-amino-4-(sec-butoxy)benzaldehyde, could serve as a key precursor. Condensation with a methylene-activated compound would lead to the formation of a substituted quinoline ring.
Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. While this is more commonly applied to phenethylamines, analogous cyclizations involving aniline derivatives are known. A suitably functionalized derivative of this compound could potentially undergo such a transformation to yield a fused heterocyclic system.
Annulation Reactions and Fused Ring Systems.
Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to the synthesis of fused heterocyclic systems. For this compound, this would entail reactions that build a new ring fused to the benzene (B151609) core.
Potential annulation strategies include:
[4+2] Cycloadditions (Diels-Alder Reactions): Derivatives of this compound, where the aniline is part of a diene system, could participate in Diels-Alder reactions with various dienophiles to construct fused six-membered rings. The electronic nature of the substituents on both the diene and dienophile would be critical in determining the feasibility and stereochemical outcome of the reaction.
Transition Metal-Catalyzed Annulations: Palladium-, rhodium-, and copper-catalyzed reactions are widely used for the construction of fused heterocycles. These reactions often proceed via C-H activation or cross-coupling pathways. A derivative of this compound bearing a strategically placed leaving group or a directing group could undergo intramolecular cyclization to form fused systems. For instance, a 2-halo-3-(sec-butoxy)aniline derivative could be coupled with an alkyne, followed by an intramolecular cyclization to yield a substituted indole or quinoline.
Again, the absence of specific studies on this compound in the scientific literature prevents the presentation of concrete examples and detailed research findings for these annulation strategies.
Application in the Construction of Advanced Organic Architectures.
The utility of a synthetic building block is ultimately demonstrated by its application in the construction of complex and functionally rich organic molecules. The principles of retrosynthetic analysis suggest that this compound could serve as a valuable starting material for advanced organic architectures.
Design and Synthesis of Complex Polycyclic Systems.
The synthesis of complex polycyclic systems often relies on a sequence of carefully planned cyclization and annulation reactions. The this compound scaffold could be incorporated into such synthetic routes, with the sec-butoxy group providing steric and electronic influence, and the amino group serving as a handle for further functionalization and ring formation.
Hypothetically, a multi-step synthesis could commence with the derivatization of this compound to introduce functionalities that would enable a cascade of cyclizations. For example, attachment of a polyunsaturated side chain could set the stage for a series of pericyclic reactions, such as tandem Diels-Alder or ene reactions, to rapidly build up molecular complexity.
Role in Cascade and Tandem Reaction Sequences.
Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to the synthesis of complex molecules. The design of such sequences involving this compound would require careful consideration of the reactivity of the aniline core and any appended functional groups.
A plausible, though not experimentally verified, cascade reaction could involve the initial reaction of the amino group of this compound, followed by an intramolecular reaction with a substituent on the aromatic ring. For instance, a derivative of this compound containing an ortho-alkynyl group could potentially undergo a transition metal-catalyzed reaction with a suitable coupling partner, triggering a cascade of cyclizations to form a complex polycyclic aromatic system.
The following table provides a hypothetical overview of potential reaction types and the resulting heterocyclic cores that could be synthesized from this compound, based on general synthetic methodologies. It is important to reiterate that these are illustrative and not based on specific reported examples for this particular compound.
| Reaction Type | Precursor Derivative of this compound | Potential Heterocyclic Core |
| Fischer Indole Synthesis | 3-(sec-butoxy)phenylhydrazine | Substituted Indole |
| Friedländer Annulation | 2-Amino-4-(sec-butoxy)benzaldehyde | Substituted Quinoline |
| Pictet-Spengler Type | N-(polycyclic-ethyl)-3-(sec-butoxy)aniline | Fused Tetrahydroquinoline derivative |
| Diels-Alder Reaction | Diene-functionalized this compound | Fused Carbocyclic/Heterocyclic System |
| Palladium-Catalyzed Annulation | 2-Halo-3-(sec-butoxy)aniline and an alkyne | Substituted Indole/Quinoline |
Advanced Analytical Methodologies in Support of Research on 3 Sec Butoxy Aniline
Chromatographic Separation Techniques for Reaction Monitoring and Purification
Chromatographic methods are fundamental tools for separating the components of a mixture, making them essential for both monitoring the progress of a reaction and for isolating the final product in high purity.
High-Resolution Gas Chromatography (HRGC) and High-Performance Liquid Chromatography (HPLC) are premier techniques for tracking the conversion of reactants to products over time. Due to the thermolabile and polar nature of many aniline (B41778) derivatives, HPLC is often a preferred alternative to GC as it typically does not require a derivatization step. thermofisher.comchromatographyonline.com
In the context of synthesizing or modifying 3-(sec-butoxy)aniline, HPLC can be used to take aliquots from a reaction mixture at various time points. These samples are then analyzed to quantify the concentration of starting materials, intermediates, and the desired product. By comparing the peak areas of these different species, researchers can generate reaction profiles that detail the rate of consumption of reactants and the formation of products. nih.gov For trace analysis of anilines in aqueous samples, an online solid-phase extraction (SPE) step can be coupled with HPLC to pre-concentrate the analytes, thereby increasing the sensitivity of the method significantly. thermofisher.comchromatographyonline.com
Several studies have established robust HPLC methods for the analysis of aniline and its derivatives. nih.govresearchgate.net These methods can be adapted for monitoring reactions involving this compound. A typical setup would involve a reversed-phase C18 column and a UV detector, as aromatic amines exhibit strong UV absorbance. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Aniline Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed Phase Silica-C18 (250 mm length, 5 µm particle size) | nih.gov |
| Mobile Phase | Acetonitrile-Water Mixture (e.g., 70:30 v/v) | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection | UV at 190 nm | nih.gov |
| Column Temperature | 30 °C | nih.gov |
Gas chromatography, particularly when coupled with mass spectrometry (GC/MS), is also a powerful tool for aniline analysis. d-nb.infonih.govsemanticscholar.org For volatile and thermally stable derivatives, HRGC can provide excellent separation efficiency. To improve volatility and chromatographic performance for polar anilines, a derivatization step may be employed. nih.gov
The sec-butoxy group in this compound contains a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-3-(sec-butoxy)aniline). As these enantiomers can exhibit different biological activities and chemical properties, it is crucial to separate and quantify them. Chiral chromatography is the primary technique for determining the enantiomeric excess (e.e.) of a chiral compound.
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds containing a sec-butyl group, studies have shown that cyclodextrin-based CSPs are effective in gas chromatography. researchgate.net The separation mechanism involves the formation of temporary inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavity. The stability of these complexes differs for each enantiomer, allowing for their separation. researchgate.net The process is often enthalpy-driven, and the degree of separation can be influenced by the column temperature. researchgate.net
Table 2: Principles of Chiral Separation for sec-Butoxy Compounds
| Technique | Chiral Stationary Phase (CSP) Type | Principle of Separation | Key Findings for Analogous Compounds |
|---|---|---|---|
| Chiral Gas Chromatography (GC) | β-Cyclodextrin Derivatives (e.g., Permethylated-β-cyclodextrin) | Differential formation of host-guest inclusion complexes between the enantiomers and the CSP. | Separation factor decreases as the size of other functional groups on the molecule increases. The process is typically enthalpy-driven. researchgate.net |
| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs | Based on a combination of interactions including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. | Widely applicable for a broad range of chiral compounds, including many pharmaceuticals. |
In-Situ Spectroscopic Techniques for Real-time Reaction Pathway Analysis
In-situ (in the reaction mixture) spectroscopic techniques provide a window into a chemical reaction as it happens, offering real-time data on the concentration of species without the need for sampling and offline analysis. nih.gov This allows for a deeper understanding of reaction kinetics and mechanisms.
Continuous-flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, making them ideal platforms for kinetic studies. uni-due.dewhiterose.ac.uk When coupled with spectroscopic tools like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, they enable continuous, real-time monitoring of the reaction stream.
FTIR and Raman spectroscopy are vibrational techniques that are sensitive to the functional groups present in a molecule. In a reaction involving this compound, for instance the formation of an amide via acylation, FTIR could monitor the disappearance of the N-H stretching bands of the aniline (around 3300-3500 cm⁻¹) and the appearance of the amide C=O stretching band (around 1630-1690 cm⁻¹). This continuous data stream allows for the precise determination of reaction rates and the identification of optimal reaction conditions. whiterose.ac.uk
Online Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring reactions in real-time. nih.govbruker.com A flow cell is installed within the NMR spectrometer, and the reaction mixture is continuously pumped through it, allowing for the acquisition of NMR spectra at regular intervals. bruker.comyoutube.com
This technique provides rich structural and quantitative information. nih.gov For a reaction involving this compound, one could monitor the specific proton (¹H) or carbon (¹³C) signals of the starting material, intermediates, and the final product. For example, the signals of the aromatic protons on the aniline ring would shift predictably as the amino group is transformed. By integrating these signals, the concentration of each species can be determined over time, yielding detailed kinetic profiles. researchgate.net Online NMR has been successfully used to monitor complex biocatalytic syntheses of aromatic compounds, demonstrating its sensitivity and reliability even in complex mixtures. nih.gov Researchers have also used ¹H NMR to observe and characterize transient intermediates, such as cyclobutanes in reactions of enamines, which would be difficult to isolate and study using offline methods. acs.org
Table 3: Hypothetical ¹H NMR Signals for Monitoring a Reaction of this compound
| Species | Key Proton Signal to Monitor | Expected Chemical Shift (ppm) | Observation During Reaction |
|---|---|---|---|
| This compound (Reactant) | -NH₂ protons | ~3.6 (broad singlet) | Signal intensity decreases over time. |
| Aromatic protons (ortho, para to -NH₂) | ~6.2-6.8 | Signals shift and intensity decreases over time. | |
| Acylated Product (e.g., N-acetyl-3-(sec-butoxy)aniline) | Amide N-H proton | ~7.5-8.5 (broad singlet) | Signal appears and intensity increases over time. |
| Acetyl -CH₃ protons | ~2.1 (singlet) | Signal appears and intensity increases over time. |
Mass Spectrometry for Mechanistic Elucidation
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of compounds and for elucidating their structure by analyzing their fragmentation patterns. When coupled with a chromatographic separation technique (GC/MS or LC/MS), it allows for the identification of individual components within a complex reaction mixture. d-nb.infosemanticscholar.org
In the study of this compound, MS can confirm the identity of the product by matching its molecular ion peak with the calculated molecular weight. Furthermore, the fragmentation pattern provides structural confirmation. For aniline and its derivatives, a common fragmentation pathway involves the loss of HCN or H₂CN from the aromatic ring, which helps in identifying the aniline core. researchgate.netacs.org The fragmentation of the sec-butoxy group would also produce characteristic ions. By identifying the masses of short-lived intermediates or byproducts, MS can provide critical evidence to support or refute a proposed reaction mechanism. nih.gov
Table 4: Common Mass Spectral Fragments for Substituted Anilines
| Ion/Fragment | Description | Significance |
|---|---|---|
| [M]⁺ | Molecular Ion | Determines the molecular weight of the compound. |
| [M-1]⁺ | Loss of a hydrogen atom | Common fragment in many organic compounds. |
| [M-27]⁺ or [M-28]⁺ | Loss of HCN or H₂CN | Characteristic fragmentation pathway for the aniline ring. researchgate.netacs.org |
| [M-57]⁺ | Loss of the sec-butyl group (C₄H₉) | Would be a characteristic fragment for this compound, indicating the presence of the sec-butoxy substituent. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. This capability is crucial in synthetic chemistry for confirming the identity of reaction intermediates and final products, as well as for identifying unknown impurities.
In the context of research on this compound, HRMS would be employed to verify the successful synthesis of the target molecule and to characterize any precursors or byproducts. For instance, in a synthetic route starting from 3-aminophenol (B1664112) and 2-bromobutane (B33332), HRMS would be used to confirm the formation of the desired product.
Illustrative HRMS Data for this compound:
| Parameter | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Monoisotopic Mass | 165.1154 u |
| Calculated m/z [M+H]⁺ | 166.1226 |
| Observed m/z [M+H]⁺ | 166.1223 |
| Mass Accuracy (ppm) | -1.8 |
This illustrative data demonstrates the high accuracy of HRMS. The minimal difference between the calculated and observed mass provides strong evidence for the assigned molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, MS/MS studies would reveal characteristic fragmentation pathways, aiding in its unequivocal identification, particularly in complex matrices. The fragmentation would likely involve cleavages at the ether linkage and within the sec-butyl group, as well as transformations involving the aniline moiety.
Proposed Fragmentation Pathway for Protonated this compound ([M+H]⁺):
A plausible fragmentation pathway for the protonated molecule ([C₁₀H₁₅NO + H]⁺, m/z 166.12) would involve the following key steps:
Neutral Loss of Butene (C₄H₈): A common fragmentation for ethers is the loss of an alkene. For the sec-butoxy group, this would result in the loss of butene, leading to the formation of a protonated 3-aminophenol ion at m/z 110.07.
Loss of the Sec-butyl Radical (•C₄H₉): Cleavage of the C-O bond can lead to the loss of the sec-butyl radical, although this is less common for the protonated species.
Cleavage within the Sec-butyl Group: Fragmentation of the sec-butyl group itself can lead to the loss of smaller alkyl radicals.
Illustrative MS/MS Fragmentation Data for [M+H]⁺ of this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 166.12 | 110.07 | C₄H₈ | 3-hydroxyphenylaminium ion |
| 166.12 | 93.06 | C₄H₈ + NH₃ | Phenol radical cation |
| 110.07 | 93.06 | NH₃ | Phenol radical cation |
| 110.07 | 82.07 | CO | Cyclopentadienylaminium ion |
This table presents hypothetical, yet chemically reasonable, fragmentation data that could be expected from an MS/MS analysis of this compound.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single Crystal X-ray Diffraction of Derivatives for Solid-State Structure
Obtaining single crystals of a compound suitable for X-ray diffraction can sometimes be challenging. In such cases, the formation of a derivative (e.g., a salt or a co-crystal) can facilitate crystallization. For this compound, which is a liquid at room temperature, derivatization would be a necessary step to enable single-crystal X-ray diffraction analysis. A common approach would be to form a salt with an acid, such as hydrochloric acid or a sulfonic acid, to introduce strong intermolecular interactions that favor crystal formation.
The resulting crystal structure would provide invaluable information, including:
Confirmation of the connectivity of the atoms.
Precise bond lengths and angles.
The conformation of the sec-butoxy group.
The nature of intermolecular interactions, such as hydrogen bonding involving the amine group.
Hypothetical Crystallographic Data for a Derivative of this compound:
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 15.67 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1355 |
| Z | 4 |
This table provides a plausible set of unit cell parameters for a hypothetical crystalline derivative of this compound, based on data for similar aniline derivatives. cambridge.org
Co-crystal and Polymorphism Studies (if applicable to advanced material aspects)
The study of co-crystals and polymorphism is of significant interest in materials science and pharmaceuticals, as different crystalline forms of a compound can exhibit distinct physical properties.
Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. For this compound, co-crystallization with other molecules could be explored to modify its physical properties, such as melting point or solubility.
Polymorphism is the ability of a substance to crystallize into different crystal structures. While less common for simple molecules, the study of polymorphism would be relevant if this compound or its derivatives were being investigated for applications where the solid-state form is critical.
At present, there is no publicly available information on co-crystal or polymorphism studies specifically for this compound. However, these areas of research would be important avenues for investigation if the compound were to be developed for advanced material applications where control over solid-state properties is crucial.
Broader Theoretical Implications and Future Research Directions
Comparative Studies with Positional Isomers and Analogous Aniline (B41778) Derivatives
A deeper understanding of 3-(sec-butoxy)aniline can be achieved through systematic comparisons with its positional isomers (2- and 4-sec-butoxyaniline) and other related aniline derivatives. Such studies are crucial for elucidating the nuanced effects of substituent placement on molecular behavior.
The electronic character of a substituted aniline is a composite of the inductive and resonance effects of its substituents. The amino group (-NH₂) is a powerful activating group, donating electron density to the aromatic ring through resonance, primarily at the ortho and para positions. The sec-butoxy group (-OCH(CH₃)CH₂CH₃), like other alkoxy groups, exhibits a dual electronic nature: it is electron-donating through resonance (due to the lone pairs on the oxygen atom) and weakly electron-withdrawing through induction (due to the electronegativity of oxygen). libretexts.org
The impact of the sec-butoxy group's position is critical:
In this compound (meta-isomer): The sec-butoxy group is in a meta position relative to the amino group and the reactive sites it activates (the other ortho/para positions). From the meta position, the resonance effect of the alkoxy group is minimal, and its influence is primarily dominated by its inductive electron-withdrawing effect. youtube.com
In 2-(Sec-butoxy)aniline (ortho-isomer): The ortho-isomer experiences a combination of strong resonance donation and inductive withdrawal from the alkoxy group, in addition to significant steric hindrance from the bulky sec-butoxy group adjacent to the amino group.
In 4-(Sec-butoxy)aniline (para-isomer): The para-isomer benefits from the maximum electron-donating resonance effect of the alkoxy group, which complements the activation provided by the amino group, leading to a highly electron-rich aromatic system.
These electronic differences directly translate to reactivity. In electrophilic aromatic substitution, the powerful ortho,para-directing influence of the amino group is paramount. For this compound, electrophilic attack would be directed to the positions ortho and para to the amino group (positions 2, 4, and 6). The meta-positioned sec-butoxy group would exert a minor deactivating inductive effect at these positions. Conversely, in the para-isomer, the combined resonance donation from both groups would lead to significantly enhanced reaction rates compared to aniline itself. nih.gov
Structure-reactivity relationships in substituted anilines are often quantified using the Hammett equation, which provides a framework for correlating reaction rates and equilibrium constants with the electronic properties of substituents. libretexts.orgacs.orgwikipedia.org The Hammett substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a substituent. Electron-donating groups generally have negative σ values, while electron-withdrawing groups have positive values. nih.gov
The sec-butoxy group, being an alkoxy group, is expected to have Hammett constants similar to those of methoxy (B1213986) or ethoxy groups. These groups typically have negative σₚ values (due to strong resonance donation) and slightly positive σₘ values (due to the dominance of the inductive effect). wikipedia.org
| Substituent | σ_meta (σₘ) | σ_para (σₚ) |
| -OCH₃ | +0.12 | -0.27 |
| -NH₂ | -0.16 | -0.66 |
| -NO₂ | +0.71 | +0.78 |
Data sourced from Hammett equation literature. These values illustrate the electronic effects of common functional groups.
By studying the reaction kinetics of this compound and its isomers (e.g., in acylation, diazotization, or oxidation reactions) and comparing them to other anilines, a quantitative structure-reactivity correlation (QSRR) can be established. This allows for the prediction of reactivity for a wide range of related compounds, aiding in reaction design and the tuning of molecular properties for specific applications, such as in pharmaceuticals or materials science. nih.gov
Potential for Integration with Emerging Synthetic Methodologies
The synthesis and functionalization of this compound are amenable to a variety of modern, efficient, and sustainable chemical technologies. These emerging methodologies offer significant advantages over traditional batch processing, including improved safety, scalability, and reduced environmental impact. beilstein-journals.org
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing. nih.gov This technology is particularly well-suited for the synthesis of aniline derivatives, which often involves hazardous reagents or highly exothermic reactions. acs.org
For instance, the preparation of this compound would likely proceed via the reduction of 3-sec-butoxy-nitrobenzene. The catalytic hydrogenation of nitroarenes is a highly exothermic process that can be difficult to control on a large scale in batch reactors. In a continuous flow setup, the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing thermal runaways and improving safety. nih.govnih.gov Furthermore, flow chemistry enables the seamless integration of multiple synthetic steps, including reaction, quenching, extraction, and purification, into a single, automated process, significantly increasing efficiency and reproducibility. beilstein-journals.org
Modern catalysis is increasingly moving away from precious or toxic metal catalysts towards more sustainable alternatives like organocatalysis and biocatalysis.
Organocatalysis: This field uses small organic molecules to catalyze chemical reactions. For aniline derivatives, organocatalysts have been developed for reactions such as regioselective C-H activation and functionalization, offering a metal-free pathway to novel derivatives. beilstein-journals.orgnih.gov For example, a chiral phosphoric acid or a secondary amine catalyst could potentially be used to achieve asymmetric functionalization of the this compound scaffold, creating valuable chiral building blocks. youtube.comyoutube.com
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. The synthesis of anilines via the reduction of nitroaromatics can be efficiently achieved using enzymes like nitroreductases. unimi.it A biocatalytic approach to synthesizing this compound would operate at room temperature and pressure, avoiding the need for high-pressure hydrogen gas and expensive metal catalysts, thereby presenting a greener and more sustainable manufacturing route. unimi.it
Photoredox catalysis and electro-organic synthesis utilize light and electricity, respectively, as clean and traceless reagents to drive chemical reactions. These methods excel at generating reactive radical intermediates under exceptionally mild conditions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of transformations, including the synthesis of substituted quinolines from anilines and the functionalization of C-H bonds. rsc.orgnsf.gov This technology could be employed to synthesize complex heterocyclic structures starting from this compound or to introduce new functional groups onto its aromatic ring through radical-mediated processes. beilstein-journals.org
Electro-Organic Synthesis: By using an electric current to drive redox reactions, electrosynthesis avoids the need for stoichiometric chemical oxidants or reductants, leading to higher atom economy and reduced waste. nih.gov The synthesis of anilines from their corresponding nitro compounds is a classic electrochemical reduction. nih.gov This method offers precise control over the reaction's reducing power by simply tuning the applied voltage, potentially allowing for selective transformations on multifunctional molecules related to this compound. beilstein-journals.org
Theoretical Exploration of Uncharted Reaction Pathways
While the fundamental reactivity of the aniline core is well-established, the influence of the sec-butoxy substituent at the 3-position opens up a landscape of unexplored chemical transformations. Theoretical chemistry provides a powerful lens through which to predict and understand novel reaction mechanisms, offering insights that can guide future synthetic endeavors.
Computational Probes for Novel Reactivity:
Density Functional Theory (DFT) and other high-level computational methods can be employed to model the behavior of this compound in various reaction environments. figshare.comresearchgate.net These studies can elucidate the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.net By simulating the interaction of this compound with different reagents and catalysts, it is possible to predict the feasibility and selectivity of previously unknown reactions.
Potential Areas for Theoretical Investigation:
Asymmetric Catalysis: The chiral nature of the sec-butoxy group could be leveraged in asymmetric catalysis. Theoretical models can be used to design chiral catalysts that interact stereoselectively with this compound, leading to the synthesis of enantiomerically pure products.
C-H Functionalization: Direct functionalization of the aromatic C-H bonds presents an atom-economical approach to synthesizing more complex derivatives. Computational studies can help identify the most reactive C-H bonds and predict the regioselectivity of various C-H activation catalysts.
Polymerization Reactions: The electronic properties imparted by the sec-butoxy group may influence the polymerization behavior of this compound. Theoretical modeling can predict the polymerizability of the monomer and the properties of the resulting polymer, opening doors to new materials with tailored electronic and optical properties.
A summary of potential uncharted reaction pathways for this compound that can be explored through theoretical chemistry is presented in the table below.
| Reaction Type | Theoretical Approach | Potential Outcome |
| Asymmetric Catalysis | Modeling catalyst-substrate interactions | Enantioselective synthesis of chiral derivatives |
| C-H Functionalization | Predicting bond activation energies | Regioselective synthesis of complex molecules |
| Polymerization | Simulating polymerization mechanisms | Development of novel polymers with unique properties |
Synergistic Approaches Combining Computational and Experimental Research
The future of chemical research lies in the seamless integration of computational and experimental techniques. acs.orgacs.org This synergistic approach is particularly valuable for exploring the chemistry of molecules like this compound, where theoretical predictions can guide experimental design, and experimental results can validate and refine computational models.
An Iterative Cycle of Discovery:
This collaborative research model involves an iterative cycle of prediction, synthesis, and analysis. Computational chemists can propose novel reaction pathways and predict the properties of the resulting products. researchgate.net Synthetic chemists can then attempt to realize these predictions in the laboratory. nih.gov The experimental outcomes, including reaction yields, product structures, and spectroscopic data, are then fed back to the computational chemists, who can use this information to improve the accuracy of their theoretical models. This continuous feedback loop accelerates the pace of discovery and leads to a deeper understanding of the underlying chemical principles.
Bridging Theory and Practice:
The application of this synergistic approach to this compound could involve:
In Silico Screening of Reaction Conditions: Computational tools can be used to rapidly screen a wide range of catalysts, solvents, and reaction temperatures to identify the optimal conditions for a desired transformation, thereby minimizing the need for extensive and time-consuming experimental optimization.
Mechanistic Elucidation: When a new reaction is discovered experimentally, computational chemistry can be employed to elucidate the detailed reaction mechanism, including the identification of transition states and intermediates. figshare.com This mechanistic understanding is crucial for optimizing the reaction and extending its scope to other substrates.
Rational Design of Novel Derivatives: By combining computational predictions of biological activity and pharmacokinetic properties with efficient synthetic strategies, it is possible to rationally design and synthesize new derivatives of this compound with potential applications in medicinal chemistry and materials science. nih.govcresset-group.com
The integration of computational and experimental research holds the key to unlocking the full potential of this compound and other substituted anilines, driving innovation in both fundamental and applied chemistry. acs.org
| Synergistic Approach | Computational Component | Experimental Component | Desired Outcome |
| Reaction Optimization | In silico screening of catalysts and conditions | Synthesis and characterization of products under various conditions | Identification of optimal reaction parameters |
| Mechanistic Studies | Elucidation of reaction pathways and transition states | Kinetic studies and spectroscopic analysis of intermediates | Detailed understanding of the reaction mechanism |
| Rational Drug Design | Prediction of bioactivity and ADMET properties | Synthesis and biological evaluation of target compounds | Discovery of new drug candidates |
Q & A
Q. Conflicting reports on the reactivity of this compound in electrophilic substitution: How to resolve discrepancies?
- Hypothesis Testing : Discrepancies may arise from varying sec-butoxy conformers (e.g., gauche vs. anti) affecting electron donation/withdrawal. Perform Hammett studies (σₚ values) using substituted analogs .
- Meta-Analysis : Review kinetic data from nitration or halogenation reactions across literature. Use ANOVA to identify statistically significant outliers .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
